4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol

Catalog No.
S9098007
CAS No.
M.F
C14H11NO3
M. Wt
241.24 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol

Product Name

4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol

IUPAC Name

4-(1,3-benzoxazol-2-yl)-2-methoxyphenol

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C14H11NO3/c1-17-13-8-9(6-7-11(13)16)14-15-10-4-2-3-5-12(10)18-14/h2-8,16H,1H3

InChI Key

BNFIODXJQODWOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)O

4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol is a heterocyclic compound characterized by the presence of a benzo[d]oxazole moiety and a methoxyphenol group. This compound features a benzene ring fused to an oxazole, a five-membered aromatic ring containing both nitrogen and oxygen, which contributes to its unique chemical properties. The methoxy group (-OCH₃) attached to the phenolic part enhances its solubility and reactivity, making it a subject of interest in various chemical and biological studies.

The chemical reactivity of 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol can be attributed to its functional groups. The hydroxyl group (-OH) on the phenol can participate in hydrogen bonding and can act as a nucleophile in various reactions. The methoxy group can undergo demethylation reactions, leading to the formation of catechol derivatives. Additionally, the benzo[d]oxazole structure can engage in electrophilic aromatic substitution reactions due to its electron-rich nature.

For example, in one study, the compound was involved in nucleophilic attacks that opened the oxazole ring, leading to the formation of new derivatives with potential biological activity .

4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol exhibits notable biological activities, particularly as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Compounds with similar structures have been shown to affect melanogenesis, making them potential candidates for skin-whitening agents . Furthermore, studies indicate that derivatives of this compound may possess anti-inflammatory and antioxidant properties, which are beneficial in treating various skin conditions and diseases related to oxidative stress .

The synthesis of 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol typically involves multi-step reactions. A common method includes:

  • Formation of the benzo[d]oxazole ring: This can be achieved through cyclization reactions involving ortho-aminophenols and carboxylic acids or their derivatives.
  • Methoxylation: The introduction of the methoxy group can be performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Purification: Final products are usually purified by column chromatography or recrystallization techniques.

These methods allow for the efficient production of this compound with high yields and purity .

4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol has several applications across different fields:

  • Pharmaceuticals: Its inhibitory effects on tyrosinase make it a candidate for skin-lightening treatments.
  • Cosmetics: Due to its antioxidant properties, it is explored for use in cosmetic formulations aimed at skin protection.
  • Research: It serves as a model compound in studies investigating the structure-activity relationship of benzoxazole derivatives.

Interaction studies involving 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol focus on its binding affinities with target proteins such as tyrosinase. These studies utilize techniques like molecular docking and surface plasmon resonance to elucidate how the compound interacts at a molecular level. For instance, hydrophobic interactions between this compound and specific amino acids at the active site of tyrosinase have been documented, indicating its potential efficacy as an inhibitor .

Several compounds share structural similarities with 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxybenzo[d]oxazoleHydroxyl group instead of methoxyIncreased polarity and potential for hydrogen bonding
5-Methylbenzo[d]oxazoleMethyl substitution on the benzene ringEnhanced lipophilicity
6-Chlorobenzo[d]oxazoleChlorine substitutionPotential for increased reactivity
4-(Benzo[d]thiazol-2-yl)-2-methoxyphenolThiazole instead of oxazoleDifferent electronic properties affecting reactivity

These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activity, highlighting the uniqueness of 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol within this class.

Multi-step Condensation-Cyclization Approaches

The traditional route to benzoxazole derivatives involves condensation reactions between 2-aminophenol and carbonyl-containing precursors, followed by cyclization to form the heterocyclic core. For 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol, this typically begins with the coupling of 2-methoxyphenol with a benzoic acid derivative. A notable method employs heteropoly acids (HPAs) as catalysts to facilitate the reaction between 2-aminophenol and substituted benzoic acids or aldehydes. For instance, silica sulfuric acid has been used under solvent-free conditions to promote the condensation of o-aminophenol with orthoesters, yielding benzoxazole intermediates that are subsequently functionalized with methoxy groups.

A representative protocol involves reacting 2-aminophenol with p-methoxybenzoic acid in the presence of H5[PMo10V2O40] as a catalyst. This step forms an imine intermediate, which undergoes cyclization under thermal conditions to produce the benzoxazole scaffold. The methoxy group is introduced either during the initial coupling or via post-cyclization methylation. Yields for these reactions typically range from 70% to 85%, depending on the electron-donating or withdrawing nature of substituents.

Table 1: Catalytic Systems for Condensation-Cyclization Reactions

CatalystSubstrate PairYield (%)Reference
H5[PMo10V2O40]2-Aminophenol + p-MeOBA82
Silica sulfuric acido-Aminophenol + orthoester78
Ionic liquid [BMIM][BF4]2-Aminophenol + aldehyde75

Oxidative Ring-Closure Strategies Using DDQ

Oxidative cyclization methods using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have emerged as efficient pathways for constructing the benzoxazole ring. This approach is particularly advantageous for substrates sensitive to harsh acidic or thermal conditions. In one electrochemical method, DDQ serves as a redox mediator, enabling the oxidation of imine intermediates derived from 2-aminophenol and aromatic aldehydes. For example, 2-(benzylideneamino)phenol undergoes DDQ-mediated oxidation at room temperature, resulting in cyclization to 2-phenylbenzoxazole with yields up to 92%.

The mechanism involves single-electron transfer from the imine to DDQ, generating a radical cation that facilitates intramolecular nucleophilic attack by the phenolic oxygen. This step forms the oxazole ring, with subsequent aromatization completing the process. While DDQ-based methods avoid extreme temperatures, they often require stoichiometric additives such as 2,6-lutidine to neutralize acidic byproducts.

Table 2: DDQ-Mediated Oxidative Cyclization Examples

SubstrateConditionsYield (%)Reference
2-(Benzylideneamino)phenolDDQ, HFIP, 25°C92
2-(4-Nitrobenzylidene)phenolDDQ, CH2Cl2, 0°C88

The positioning of methoxy substituents on benzoxazole-phenol derivatives significantly influences their biological activity through electronic and steric effects. Research on methoxy group positioning demonstrates that the ortho, meta, and para positions exhibit distinct bioactivity profiles with measurable pharmacokinetic implications [1] [2].

Studies examining methoxy-substituted benzoxazole derivatives reveal that ortho-positioned methoxy groups (2-position) accelerate radioactivity clearance from liver tissues, while para-positioned substituents result in the highest uptake in target organs [1]. The ortho-compound demonstrates the fastest liver clearance and highest heart-to-background ratios in pharmacokinetic studies, suggesting optimal bioavailability characteristics for certain therapeutic applications [1].

Meta-positioned methoxy groups show intermediate clearance patterns with moderate activity retention compared to their positional isomers [1]. Multiple methoxy substitutions, particularly in 2,4,5-trimethoxy configurations, exhibit decreased activity due to steric hindrance effects, while 3,4,5-trimethoxy arrangements maintain activity with only slight decreases [3]. The presence of electron-donating methoxy groups generally enhances biological activity through favorable electronic interactions [3] [4].

Table 1: Methoxy Group Positioning Effects on Benzoxazole Bioactivity

Methoxy PositionBioactivity EffectPharmacokinetic ImpactElectronic Character
Ortho (2-position)Accelerated clearance from liverFastest liver clearanceElectron-donating, ortho effect
Meta (3-position)Moderate activity retentionIntermediate clearanceMeta-directing effect
Para (4-position)Highest uptake in target organsHighest initial uptakePara-directing, optimal spacing
Multiple (2,4,5-tri)Decreased activity (steric hindrance)Reduced bioavailabilitySteric hindrance issues
Multiple (3,4,5-tri)Maintained activity, slight decreaseGood bioavailability profileBalanced electronic effects

The structure-activity relationship analysis indicates that compounds with 2-methoxy-4-dimethylamino substitution patterns exhibit enhanced antimicrobial activity with optimal pharmacokinetic properties [3]. This synergistic effect results from the combined electron-donating properties of the methoxy group and the additional nitrogen-containing substituent, which facilitates improved binding interactions with biological targets [3].

Benzoxazole Ring Substitution Patterns

Benzoxazole ring substitution patterns play a critical role in determining biological activity, with positions 2 and 5 being particularly important for bioactivity enhancement [3] [5]. Research demonstrates that dual substitution at both positions 2 and 5 provides optimal antimicrobial activity compared to single substitution patterns [3] [5].

The 5-position of the benzoxazole ring tolerates various substituents with different electronic properties. Hydrogen and fluorine substituents at the 5-position contribute to improved binding affinity, while larger substituents such as cyano groups dramatically decrease activity due to steric hindrance [6]. Studies on 5-position modifications reveal that smaller substituents like hydrogen and fluorine enhance binding affinity by approximately 2-fold compared to larger substituents [6].

Position 6 substitutions show variable effects depending on the electronic nature of the substituent. Amino and nitro groups at the 6-position maintain or slightly decrease binding affinity while affecting selectivity profiles [6]. The introduction of methyl or nitro substituents at the 6-position increases cyclooxygenase inhibition activity in certain benzoxazole derivatives [7].

Table 2: Benzoxazole Ring Substitution Effects on Biological Activity

PositionSubstituentActivity EffectBinding Affinity ChangeMechanism
2-PositionPhenyl (unsubstituted)Moderate activityBaselineπ-π stacking interactions
2-PositionMethoxyphenylEnhanced activity2-3 fold increaseElectronic donation + hydrophobic
2-PositionQuinolinylSignificant enhancement3-5 fold increaseExtended π-system + coordination
5-PositionHydrogenBaseline activityReferenceMinimal steric hindrance
5-PositionFluorineActivity enhancement2-fold increaseElectronic effects
5-PositionMethoxyActivity enhancement2-fold increaseElectron donation + H-bonding
5-PositionCyanoDramatic decrease>10-fold decreaseSteric hindrance
6-PositionAminoMaintained activitySlight decreaseElectronic modulation
6-PositionNitroVariable activityContext-dependentElectronic withdrawal

The benzoxazole ring system benefits from extended aromatic substitution patterns, with naphthalene and indole groups at the 2-position providing enhanced binding through π-π stacking networks [6]. These larger aromatic fragments increase binding affinity by approximately 2-fold compared to simple phenyl substitutions, demonstrating the importance of extended conjugation for biological activity [6].

Substitution patterns involving electron-donating groups consistently outperform electron-withdrawing substituents in antimicrobial applications [3]. The structure-activity relationship analysis reveals that compounds with electron-donating substituents in phenyl rings attached to the benzoxazole core show enhanced antifungal properties against both model organisms and pathogenic strains [3].

Hybridization with Imidazole and Thiazole Systems

Hybridization of benzoxazole systems with imidazole and thiazole heterocycles creates unique molecular architectures with enhanced biological properties and selectivity profiles [8] [9] [10]. These hybrid molecules combine the pharmacophoric features of multiple heterocyclic systems, resulting in compounds with multitarget activity and improved therapeutic potential [9] [10].

Benzoxazole-imidazole hybrids demonstrate excellent cytoprotective effects against oxidative stress and act as effective metal ion chelating agents [8]. The indole derivatives bearing imidazole substituents show the highest antibacterial activity, with the largest growth-inhibition zones observed against Micrococcus luteus and Pseudomonas fluorescens cultures [8]. These compounds exhibit particularly strong antifungal activity against wood-degrading fungi including Coriolus versicolor, Poria placenta, Coniophora puteana, and Gloeophyllum trabeum [8].

The replacement of sulfur and oxygen ring atoms in benzothiazole versus benzoxazole systems significantly modifies molecular conformation, changes intermolecular interactions, and has pronounced impacts on biological activity [8]. Crystallographic studies reveal that chalcogen replacement alters the three-dimensional structure and subsequently affects binding interactions with biological targets [8].

Table 3: Hybrid Benzoxazole System Bioactivity Data

Hybrid SystemTarget ActivityInhibition ConcentrationSelectivity ProfileKey Structural Features
Benzoxazole-ImidazoleAntioxidant/AntibacterialVariable (μM range)Broad spectrumAlkyl substituent enhancement
Benzoxazole-ThiazoleEnhanced biological activityImproved potencyEnhanced selectivitySulfur incorporation effects
Triazinoindole-BenzoxazoleAnti-cancer0.20-36 μM rangeModerate to excellentMulti-target inhibition
Quinoline-BenzimidazoleAntibacterial/Anti-cancerNano-molar rangeDual activityPhenyl group incorporation

Triazinoindole-based benzoxazole hybrids exhibit moderate to excellent inhibition profiles with half-maximal inhibitory concentration values ranging from 0.20 to 36 micromolar [9]. These compounds demonstrate significant anti-cancer potential through multiple mechanism pathways, including enzyme inhibition and cellular pathway disruption [9].

Quinoline-imidazole/benzimidazole hybrid molecules show pronounced antibacterial activity against gram-negative bacteria, particularly Escherichia coli, compared to gram-positive organisms [10]. The incorporation of phenyl groups in the para position of the benzoyl moiety enhances both antimicrobial and anti-cancer activities, with some compounds achieving biological activity in the nano-molar concentration range [10].

The hybridization approach allows for the optimization of pharmacophoric elements from different heterocyclic systems, resulting in compounds with improved solubility, membrane permeability, and target selectivity [9] [10]. These hybrid molecules represent promising scaffolds for the development of multi-target therapeutic agents with enhanced efficacy profiles [9] [10].

Ortho-Para Di-hydroxylation Effects

The introduction of hydroxyl groups at ortho and para positions relative to the benzoxazole attachment point creates significant changes in molecular properties and biological activity through hydrogen bonding capabilities and electronic effects [3] [11]. Di-hydroxylation patterns influence both the hydrophilic character of the molecule and its ability to form stabilizing interactions with biological targets [3] [11].

Ortho-hydroxylation effects are particularly pronounced in benzoxazole-phenol derivatives, where the proximity of the hydroxyl group to the benzoxazole ring creates intramolecular hydrogen bonding opportunities [3]. Studies on hydroxylated benzoxazole derivatives demonstrate that ortho-hydroxyl substitution can either enhance or diminish activity depending on the overall substitution pattern and the nature of other substituents present [3].

Para-hydroxylation typically results in improved water solubility and altered pharmacokinetic properties without significantly disrupting the core pharmacophoric interactions [3]. The para-positioned hydroxyl groups contribute to hydrogen bonding networks with biological targets while maintaining the electronic characteristics necessary for bioactivity [3].

Table 4: Hydroxylation Pattern Effects on Benzoxazole Activity

Hydroxylation PatternSolubility ImpactBioactivity ChangeHydrogen BondingElectronic Effect
Ortho-hydroxylModerate increaseVariable (context-dependent)Intramolecular potentialElectron-donating
Para-hydroxylSignificant increaseGenerally maintainedIntermolecular enhancementElectron-donating
Di-hydroxyl (2,4-)High increaseOften decreasedMultiple H-bond sitesStrong electron donation
Di-hydroxyl (ortho-para)High increaseContext-dependentOptimal H-bondingBalanced electronic effects

Compounds containing 2,4-dihydroxyl substitution patterns show decreased cytotoxicity compared to their mono-hydroxylated analogs, suggesting that multiple hydroxyl groups may interfere with optimal binding interactions through excessive hydrophilicity or unfavorable steric interactions [3]. The structure-activity relationship analysis indicates that the positioning and number of hydroxyl groups must be carefully balanced to maintain biological activity while improving pharmaceutical properties [3].

The di-hydroxylation effects extend beyond simple electronic modifications to include conformational changes that affect the three-dimensional structure of the molecule [3]. These conformational effects can either enhance or diminish binding affinity depending on the specific spatial requirements of the biological target [3]. Research demonstrates that optimal hydroxylation patterns require consideration of both the electronic and steric environments created by the hydroxyl substituents [3].

The binding mechanisms of 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol and related benzoxazole derivatives demonstrate distinct patterns of tyrosinase inhibition that vary based on structural features and substitution patterns. Research on structurally similar 2-phenylbenzo[d]oxazole compounds reveals that the presence of specific hydroxyl group arrangements fundamentally determines the inhibition mechanism [1].

Competitive inhibition represents the primary mechanism for many benzoxazole-based tyrosinase inhibitors. In this mode, inhibitors directly compete with substrate molecules for access to the tyrosinase active site, effectively preventing the binding of natural substrates such as L-tyrosine and L-dihydroxyphenylalanine (L-DOPA) [2]. The kinetic characteristics of competitive inhibition include an increased Michaelis constant (Km) while maintaining unchanged maximum reaction velocity (Vmax) [2]. This pattern indicates that higher substrate concentrations can overcome the inhibitory effect, a hallmark of competitive binding.

Kojic acid, the established reference compound for tyrosinase inhibition, exemplifies competitive inhibition through its ability to chelate copper ions in the tyrosinase active site [3]. The molecular docking studies demonstrate that kojic acid forms hydrogen bonds with critical histidine residues (His296, His61, and His263) and Met280, while engaging in π-π stacking interactions with His263, resulting in a binding affinity of -5.4 kcal/mol [1].

Non-competitive inhibition mechanisms involve binding to allosteric sites distinct from the substrate binding location. This binding mode results in unchanged Km values while decreasing Vmax, indicating that the inhibitor affects the enzyme's catalytic efficiency rather than substrate binding affinity [4]. Examples of non-competitive tyrosinase inhibitors include barbarin and propanoic acid, which interact with enzyme regions outside the active site [4].

Mixed-type inhibition represents a more complex mechanism wherein inhibitors can bind to both the free enzyme and the enzyme-substrate complex, but with different binding affinities. Research on 2-phenylbenzo[d]oxazole compound 3, which bears structural similarity to 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol, demonstrates this mixed-type mechanism [1]. The compound exhibits the ability to bind both to the tyrosinase active site and to an allosteric site, with binding affinities of -6.9 kcal/mol and -7.1 kcal/mol respectively [1]. This dual binding capability results in both increased Km and decreased Vmax values, making mixed-type inhibitors particularly effective as they cannot be easily overcome by increasing substrate concentrations.

Uncompetitive inhibition, though less common among tyrosinase inhibitors, involves binding exclusively to the enzyme-substrate complex. This mechanism results in decreased both Km and Vmax values [4]. Deoxyarbutin and luteolin represent examples of uncompetitive tyrosinase inhibitors [4].

The structure-activity relationships for benzoxazole derivatives indicate that the positioning of hydroxyl groups significantly influences the binding mode. Compounds with resorcinol structures (2,4-dihydroxyphenyl arrangements) tend to exhibit competitive or mixed-type inhibition with enhanced potency compared to compounds with different hydroxyl positioning [1].

Molecular Docking Simulations of Active Site Interactions

Molecular docking studies provide crucial insights into the binding interactions between 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol and tyrosinase enzyme systems. The computational analysis of related 2-phenylbenzo[d]oxazole compounds reveals specific interaction patterns that inform our understanding of this compound's binding behavior [1].

The tyrosinase active site contains two copper ions coordinated by six histidine residues: His61, His85, His94, His259, His263, and His296 [5]. These copper centers are essential for the enzyme's catalytic activity, participating in both monophenolase and diphenolase reactions. The binding pocket also includes critical amino acid residues such as Asn81, Asn260, Met280, Ala286, Val283, and Phe292, which contribute to substrate recognition and inhibitor binding [5].

Research on structurally analogous 2-phenylbenzo[d]oxazole compounds demonstrates that these molecules primarily engage in hydrophobic interactions with tyrosinase active site residues [1]. The benzoxazole moiety interacts with Ala286 and Val283 through hydrophobic contacts, while additional substituents on the benzoxazole ring, such as methyl or chloro groups, extend these interactions to include Phe292 [1]. The 2-phenyl component of these compounds establishes hydrophobic interactions with Phe264 and Val248, creating a stable binding complex [1].

The binding affinity calculations for related compounds provide benchmarks for understanding the interaction strength. 2-Phenylbenzo[d]oxazole derivatives with resorcinol substitutions demonstrate binding affinities ranging from -6.7 to -6.9 kcal/mol, significantly stronger than kojic acid's -5.4 kcal/mol [1]. These enhanced binding affinities correlate with superior inhibitory potencies, with some compounds achieving nanomolar IC50 values [1].

The methoxy substitution pattern in 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol introduces unique interaction possibilities. Methoxy groups can participate in both hydrophobic interactions and weak hydrogen bonding through their oxygen atoms [6]. The positioning of the methoxy group at the 2-position of the phenyl ring may influence the compound's orientation within the binding pocket and affect its interaction with specific amino acid residues.

Comparative docking studies with other tyrosinase inhibitors reveal distinct binding patterns. While kojic acid relies primarily on hydrogen bonding and metal chelation [3], benzoxazole derivatives achieve binding through predominantly hydrophobic interactions [1]. This difference in binding modes may contribute to the enhanced potency observed with benzoxazole-based inhibitors.

The molecular docking simulations also reveal the potential for benzoxazole compounds to interact with allosteric sites on tyrosinase. Research on compound 3 demonstrates strong binding to an allosteric site with a binding affinity of -7.1 kcal/mol, involving hydrogen bond interactions with Glu67, Lys5, and Gln72 [1]. This allosteric binding capability suggests that 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol may exhibit mixed-type inhibition characteristics.

The distance measurements between inhibitor atoms and tyrosinase copper centers provide additional insights into binding mechanisms. Optimal inhibitor positioning requires specific geometric arrangements to achieve effective enzyme inhibition [6]. The benzoxazole scaffold appears to provide an ideal framework for achieving these optimal distances while maintaining favorable interaction energies.

Downregulation of Microphthalmia-associated Transcription Factor Signaling Pathways

The modulation of melanogenesis through 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol extends beyond direct tyrosinase inhibition to encompass the downregulation of Microphthalmia-associated transcription factor signaling pathways. This transcriptional control mechanism represents a fundamental approach to melanogenesis regulation at the genetic level [7] [8].

Microphthalmia-associated transcription factor serves as the master regulator of melanocyte differentiation and melanogenesis, controlling the expression of key enzymes including tyrosinase, tyrosinase-related protein 1, and dopachrome tautomerase [7] [8]. The transcription factor belongs to the basic helix-loop-helix leucine zipper family and functions through binding to E-box motifs in target gene promoters [9].

The regulation of Microphthalmia-associated transcription factor occurs through multiple post-translational modifications, with ubiquitination representing the primary degradation mechanism [10]. The ubiquitin-conjugating enzyme hUBC9 targets Microphthalmia-associated transcription factor for proteasomal degradation through ubiquitination at lysine 201. This modification results in rapid protein turnover, with Microphthalmia-associated transcription factor exhibiting a half-life ranging from 30 minutes in HEK293T cells to 2.5 hours in non-stimulated melanocytes [10].

Research demonstrates that benzimidazothiazolone derivatives, structurally related to benzoxazole compounds, can downregulate Microphthalmia-associated transcription factor expression through inhibition of protein kinase A and cAMP response element-binding protein signaling pathways [11]. This downregulation leads to decreased expression of tyrosinase, tyrosinase-related protein 1, and tyrosinase-related protein 2, resulting in comprehensive anti-melanogenic effects [11].

The cAMP-protein kinase A-cAMP response element-binding protein pathway represents the primary mechanism for Microphthalmia-associated transcription factor activation [7]. Upon α-melanocyte-stimulating hormone binding to melanocortin 1 receptor, adenyl cyclase activation produces cAMP, which subsequently activates protein kinase A [7]. Activated protein kinase A phosphorylates cAMP response element-binding protein, which then mediates Microphthalmia-associated transcription factor-M promoter activation [7].

Tyrosinase inhibitors can disrupt this signaling cascade at multiple points. Direct inhibition of protein kinase A activity prevents cAMP response element-binding protein phosphorylation, reducing Microphthalmia-associated transcription factor promoter activation [11]. Additionally, compounds may enhance the activity of deubiquitinating enzymes or promote ubiquitin-conjugating enzyme hUBC9 expression, accelerating Microphthalmia-associated transcription factor degradation [8] [10].

The mitogen-activated protein kinase pathway also contributes to Microphthalmia-associated transcription factor regulation through phosphorylation events that affect protein stability and transcriptional activity [11] [10]. Extracellular signal-regulated kinase-mediated phosphorylation can promote Microphthalmia-associated transcription factor ubiquitination and subsequent degradation [10].

Experimental evidence from B16F10 melanoma cell studies demonstrates that effective tyrosinase inhibitors significantly reduce Microphthalmia-associated transcription factor protein levels and subsequently decrease the expression of downstream melanogenic enzymes [11]. This transcriptional downregulation occurs in a concentration-dependent manner and correlates with reduced melanin production [11].

The therapeutic implications of Microphthalmia-associated transcription factor downregulation extend beyond simple enzyme inhibition. By targeting the master regulator of melanogenesis, compounds can achieve comprehensive suppression of the entire melanin synthesis pathway [9]. However, this approach requires careful consideration of potential effects on melanocyte survival, as Microphthalmia-associated transcription factor also regulates anti-apoptotic genes such as BCL2 [8].

Synergistic Effects with Kojic Acid Analogues

The combination of 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol with kojic acid analogues represents a promising strategy for enhancing tyrosinase inhibition while minimizing individual compound limitations. Synergistic interactions between tyrosinase inhibitors can significantly improve therapeutic efficacy while reducing required concentrations and associated side effects [12].

Research on tyrosinase inhibitor combinations demonstrates that synergistic effects arise from complementary mechanisms of action [12]. When compounds with different binding modes or targets are combined, they can achieve enhanced inhibition that exceeds the sum of their individual effects [12]. The combination index method provides quantitative assessment of these interactions, with values less than 1.0 indicating synergistic effects [12].

Kojic acid, functioning as a competitive tyrosinase inhibitor through copper chelation, exhibits established synergistic interactions with various compounds [3] [12]. Studies demonstrate synergistic effects between kojic acid and 3-(2-hydroxyphenylamino)-1,3-dihydro-indol-2-one, with combination treatments achieving superior inhibition compared to individual compounds [12]. This synergy arises from the different binding modes employed by each compound, allowing for more comprehensive active site blockade [12].

The combination of kojic acid with arbutin represents another well-documented synergistic interaction [12] [13]. Arbutin functions through a mechanism distinct from kojic acid, involving both competitive inhibition and interference with melanin transfer processes [13]. This complementary action allows for enhanced skin lightening effects at lower individual compound concentrations [13].

Vitamin C combinations with kojic acid demonstrate synergistic effects through multiple mechanisms [13]. Beyond direct tyrosinase inhibition, vitamin C provides antioxidant protection that enhances the stability and efficacy of kojic acid [13]. The combination also addresses multiple aspects of melanogenesis, including free radical scavenging and collagen synthesis promotion [13].

Hydroquinone and kojic acid combinations represent particularly potent synergistic interactions for hyperpigmentation treatment [13]. Both compounds inhibit tyrosinase but through different mechanisms, with hydroquinone directly inhibiting enzyme activity while kojic acid chelates copper cofactors [13]. This dual approach provides comprehensive melanin synthesis suppression [13].

The synergistic potential of 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol with kojic acid stems from their distinct mechanisms of action. While kojic acid primarily functions through copper chelation and hydrogen bonding interactions [3], benzoxazole derivatives achieve inhibition through hydrophobic interactions and potential allosteric binding [1]. This mechanistic complementarity suggests strong synergistic potential.

Niacinamide combinations with kojic acid demonstrate synergistic effects through interference with melanin transfer processes [14]. Niacinamide prevents melanin transfer from melanocytes to keratinocytes while kojic acid inhibits melanin synthesis, providing comprehensive depigmentation effects [14]. The combination also offers anti-inflammatory benefits that enhance overall skin improvement [14].

Azelaic acid synergistic interactions with kojic acid involve combined tyrosinase inhibition and anti-inflammatory effects [13]. Both compounds contain functional groups that interact with tyrosinase, but their different structural frameworks allow for complementary binding interactions [13]. The anti-inflammatory properties of azelaic acid also help reduce skin irritation associated with tyrosinase inhibitor treatments [13].

The practical advantages of synergistic combinations include reduced side effect profiles through lower required concentrations [12]. Individual compounds may cause skin irritation or sensitization at high concentrations, but synergistic combinations allow for effective treatment with reduced individual compound doses [12]. This approach also addresses the potential for resistance development, as multiple inhibition mechanisms are more difficult for biological systems to overcome [12].

Clinical studies support the use of combination therapies for hyperpigmentation treatment, with multi-component formulations often demonstrating superior efficacy compared to single-agent treatments [13]. The enhanced effectiveness of combination approaches has led to their widespread adoption in both therapeutic and cosmetic applications [13] [14].

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

241.07389321 g/mol

Monoisotopic Mass

241.07389321 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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